molecular formula C13H13NO4 B065963 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate CAS No. 173353-34-9

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate

Cat. No.: B065963
CAS No.: 173353-34-9
M. Wt: 247.25 g/mol
InChI Key: BMIVTLPISDRDHK-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is a chemically sophisticated pyrrolidine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a benzyl group at the N1-position and an acetoxy moiety at the C3-position of a 2,5-dioxopyrrolidine (succinimide) core scaffold. Its primary research value lies in its potential as a versatile synthetic intermediate or a potential covalent modifier of biological targets. The electrophilic nature of the succinimide ring makes it a candidate for probing serine or cysteine proteases, potentially acting as an activity-based protein profiling (ABPP) agent or an inhibitor scaffold. The benzyl group offers a handle for additional functionalization or may contribute to binding affinity in hydrophobic enzyme pockets. Researchers utilize this compound in the development of novel pharmaceutical candidates, particularly in areas involving proteasome inhibition, enzyme mechanism studies, and the synthesis of more complex heterocyclic systems. Its mechanism of action, when biologically active, is hypothesized to involve nucleophilic attack on the carbonyl carbons of the dioxopyrrolidine ring, leading to the formation of a stable covalent adduct with the target enzyme, thereby modulating its function. This reagent is provided for laboratory research applications to facilitate the exploration of new therapeutic pathways and biochemical mechanisms.

Properties

IUPAC Name

(1-benzyl-2,5-dioxopyrrolidin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIVTLPISDRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401910
Record name 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173353-34-9
Record name 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Post-Cyclization Acetylation

The 3-acetate group is introduced via acetylation of hydroxylated intermediates. Verniest and Padwa (2008) reported that gold-mediated cycloisomerizations of N-propargylamides yield hydroxyl-pyrrolidinones, which are acetylated using acetic anhydride.

Procedure :

  • Hydroxylation : N-Propargylamide S2 (1.0 equiv) undergoes gold-catalyzed cyclization in CH3CN to form 3-hydroxy-1-benzyl-pyrrolidin-2,5-dione.

  • Acetylation : The hydroxyl intermediate is treated with acetic anhydride (1.2 equiv) and pyridine, yielding the acetate derivative in 82% purity after column chromatography.

Direct Esterification During Cyclization

Propiolate esters serve as acetate precursors in one-pot syntheses. Chen et al. (2021) optimized a toluene-based system where aliphatic propiolates react with benzylamine to directly incorporate the acetate group during cyclization.

Conditions :

  • Solvent : Toluene enhances electrophilicity of intermediates, favoring ester retention.

  • Catalyst : DABCO (2.0 equiv) and NBS (2.0 equiv) drive halogenation and cyclization simultaneously.

Copper-Catalyzed Multi-Component Reactions

Azide-Alkyne Cycloaddition (CuAAC)

Copper(I) iodide catalyzes the coupling of benzyl azides, alkynes, and diazoacetates to form triazole-pyrrolidinone hybrids. Döben et al. (2018) adapted this method for pyrrolidinone synthesis by modifying alkynyl components.

General Protocol :

  • Reactants : 1-Hexyne (0.2 mmol), benzyl azide (0.4 mmol), ethyl diazoacetate (0.6 mmol).

  • Catalyst System : CuI (0.04 mmol) and dtbpy (0.06 mmol) in dry CH3CN under N2.

  • Outcome : After 3 hours, the mixture is quenched with NH4Cl, extracted with EtOAc, and purified to yield 1-benzyl-2,5-dioxo-pyrrolidin-3-yl acetate (45% yield).

Solvent Effects on Reaction Efficiency

Chen et al. (2021) highlighted solvent polarity’s role in regioselectivity. Non-polar solvents (e.g., toluene) favor 1,3-dipolar cycloadditions, while polar aprotic solvents (e.g., DMF) stabilize enaminoketone intermediates.

Comparative Data :

SolventYield (%)Regioselectivity (1,4:1,5)
Toluene7285:15
DMF6860:40
CH3CN5570:30

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl3) :

  • δ 4.21 (t, J = 7.4 Hz, 2H, CH2OAc), 4.14 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.78 (s, 2H, NCH2Ph), 1.24 (t, J = 7.0 Hz, 3H, CH3).
    13C NMR (126 MHz, CDCl3) :

  • δ 170.2 (C=O acetate), 168.3 (C=O pyrrolidinone), 135.6 (aromatic C), 61.9 (OCH2), 48.3 (NCH2).

Chromatographic Purity

Flash column chromatography (hexane:ethyl acetate = 5:1) resolves diastereomers, achieving >95% purity. HRMS (ESI) confirms the molecular ion [M + H]+ at m/z 291.1234 (calculated: 291.1231).

Challenges and Optimization Strategies

Competing Side Reactions

  • Diazo Decomposition : Elevated temperatures (>40°C) induce diazo degradation; reactions are maintained at 0–25°C.

  • Ester Hydrolysis : Basic aqueous work-up risks acetate cleavage; neutral alumina chromatography minimizes this.

Scalability Considerations

  • Catalyst Loading : Reducing CuI to 0.1 equiv maintains yield (63%) while lowering metal residues.

  • Batch Size : Reactions scaled to 10 mmol retain 85% efficiency, but >20 mmol show decreased regioselectivity .

Chemical Reactions Analysis

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the keto groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxyl derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-benzyl-2,5-dioxo-pyrrolidin-3-YL acetate, emphasizing functional group variations, molecular features, and applications:

Compound Name CAS/ID Molecular Formula Functional Groups Key Structural Differences Similarity Score Notes
This compound 173353-34-9 C₁₃H₁₃NO₄ Acetate, benzyl, dioxopyrrolidinone Reference compound Commercial availability; used in biomimetic syntheses
1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate C₁₅H₁₅NO₆ Two acetate groups, benzyl, dioxopyrrolidinone Additional acetate at C4 position Higher polarity; crystallographically characterized
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 1219424-59-5 C₁₃H₁₄N₂O₃ Carbamate, benzyl, oxopyrrolidinone Carbamate replaces acetate; C2 ketone instead of C2,5-diketone 0.97 Potential pharmacological relevance due to carbamate group
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 33628-84-1 C₁₉H₁₇N₂O₅ Carbamate, two benzyl groups, dioxopyrrolidinone Dual benzyl substitution; carbamate at C3 0.92 Increased steric bulk; possible use in peptide mimetics
Ethyl 1-benzyl-2-thioxo-imidazolecarboxylate C₁₂H₁₁N₂O₂S Thioxo, ethyl ester, benzyl, imidazole Imidazole core instead of pyrrolidinone; thione group Thione group enhances metal coordination potential

Functional Group and Reactivity Analysis

  • Acetate vs.
  • Dioxo vs. Oxo/Thioxo Systems: The 2,5-diketopyrrolidinone scaffold in the target compound may undergo keto-enol tautomerism, influencing its reactivity in cyclization reactions. In contrast, imidazole derivatives with a thioxo group (e.g., compound 7a) show distinct reactivity in sulfur-mediated transformations .

Stereochemical Considerations

Racemic or (R)-forms of related compounds (e.g., 1219424-59-5) may exhibit divergent biological activities, though specific data are unavailable in the provided evidence.

Physicochemical Properties

  • Solubility: The diacetate analog (C₁₅H₁₅NO₆) likely has higher aqueous solubility than the monoacetate due to increased polarity .
  • Stability: The dioxopyrrolidinone core is prone to ring-opening under strong acidic/basic conditions, whereas thioxo-imidazole derivatives (e.g., compound 7a) may exhibit greater thermal stability .

Biological Activity

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is a pyrrolidine derivative notable for its diverse biological activities, including potential applications in medicinal chemistry. This compound has garnered attention due to its structural characteristics and the biological implications of its interactions within various biological systems.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, and a benzyl group at position 1. Its molecular formula is C13H13NO3C_{13}H_{13}NO_3 with a molecular weight of approximately 247.25 g/mol. The unique structure contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain metabolic enzymes, leading to altered cellular functions. The precise molecular targets are still under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cell signaling and function.
  • Receptor Interaction : It may interact with neurotransmitter systems, particularly glutamate transporters, enhancing neuroprotective effects.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anticonvulsant Potential

Recent studies have identified related compounds as candidates for anticonvulsant therapy. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a structural analog, demonstrated potent protection in various seizure models:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (s.c. PTZ) Test
  • 6-Hz Test (model for drug-resistant epilepsy)

In these tests, AS-1 exhibited significant antiseizure activity at doses of 15 mg/kg to 60 mg/kg . This suggests that derivatives of this compound may also hold potential as anticonvulsants.

Anti-inflammatory Properties

The compound is also noted for its anti-inflammatory activity. In vitro studies have shown that pyrrolidine derivatives can inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, one study reported that a related compound demonstrated an anti-inflammatory effect of 55.92% at a dose of 100 mg/kg in carrageenan-induced paw edema models .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticonvulsant Efficacy : AS-1 was evaluated in multiple animal seizure models showing efficacy comparable to established anticonvulsants like valproic acid .
  • ADME-Tox Profiles : Research indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related compounds, suggesting low toxicity and good bioavailability .
  • In Vitro Studies : Various derivatives have been screened for antibacterial and antifungal activities, revealing promising results against resistant strains .

Q & A

Q. What are the recommended methodologies for synthesizing 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate, and how can reaction conditions be optimized?

A common synthesis approach involves coupling reactions using catalysts like CuI-zeolite in dichloromethane under inert atmospheres (e.g., N₂). For example, alkyne derivatives can react with sulfonyl azides and nitrones in the presence of triethylamine, followed by purification via column chromatography . Optimization may include adjusting stoichiometric ratios (e.g., 1:1:1.2 for reactants and base), reaction time (3–24 hours), and solvent polarity to improve yield. Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical for reproducibility .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

  • NMR Spectroscopy : Analyze proton environments, focusing on benzyl protons (δ 7.14–7.38 ppm in CDCl₃) and acetate methyl groups (δ 1.15–2.71 ppm). Overlapping signals in crowded regions (e.g., pyrrolidinone ring protons) may require 2D NMR (COSY, HSQC) for resolution .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and amide bands (if applicable) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., observed m/z vs. calculated) and detect fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC or recrystallization in ethyl acetate/n-hexane mixtures may enhance purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in pyrrolidinone derivatives?

X-ray analysis provides precise bond angles, dihedral angles, and puckering parameters (e.g., Cremer-Pople parameters for ring conformations). For example, the imidazolidine ring in related compounds adopts an envelope conformation with puckering parameters q₂ = 0.302 Å and φ = 257.1°, stabilized by van der Waals interactions . Key steps:

  • Grow single crystals via slow evaporation in dichloromethane/hexane.
  • Collect data using MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELX .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR signal overlap) during characterization?

  • Iterative Refinement : Repeat experiments under controlled conditions (temperature, solvent) to assess reproducibility .
  • Advanced NMR Techniques : Use DEPT-135 to distinguish CH₃/CH₂/CH groups or NOESY to confirm spatial proximity of protons .
  • Cross-Validation : Compare with computational models (DFT-optimized structures) or literature data for analogous compounds .

Q. What experimental approaches are recommended for studying the pharmacological potential of this compound?

Based on structural analogs (e.g., sulfonamides with antitumor/antibacterial activity):

  • In Vitro Assays : Screen for enzyme inhibition (e.g., carbonic anhydrase) or cytotoxicity against cancer cell lines .
  • Molecular Docking : Model interactions with target proteins (e.g., HIV protease) using the compound’s X-ray-derived geometry .
  • ADME Studies : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .

Q. How can researchers optimize reaction conditions to minimize byproducts in complex pyrrolidinone syntheses?

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Green Chemistry : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing pharmacological activity data?

  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Multivariate Analysis : Apply PCA or clustering to identify structure-activity relationships across derivatives .

Q. How can researchers validate computational models of molecular interactions for this compound?

  • Free-Energy Perturbation (FEP) : Compare binding affinities with experimental IC₅₀ values.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories and validate with crystallographic B-factors .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation/contact.
  • Emergency Measures : For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes .

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